molecular formula C13H10ClN5O5 B14951109 2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B14951109
M. Wt: 351.70 g/mol
InChI Key: LZJBKCBKMYNOLU-OMCISZLKSA-N
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Description

2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxylic acid group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group and the carboxylic acid group. The final steps involve the formation of the hydraziniumolate structure through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of complex organic molecules. This method can improve reaction yields and reduce the production time compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE: Similar in structure but may have different functional groups or substituents.

    Furan Derivatives: Compounds containing the furan ring with various substituents.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group, which can exhibit similar chemical properties.

Uniqueness

The uniqueness of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific combination of functional groups and its potential applications across multiple fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H10ClN5O5

Molecular Weight

351.70 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-[[(Z)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C13H10ClN5O5/c14-10-3-1-7(5-9(10)12(20)21)11-4-2-8(24-11)6-16-17-13(15)18-19(22)23/h1-6H,(H,20,21)(H3,15,17,18)/b16-6+

InChI Key

LZJBKCBKMYNOLU-OMCISZLKSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)C(=O)O)Cl

Origin of Product

United States

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